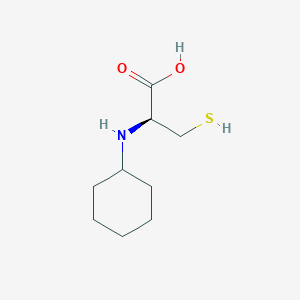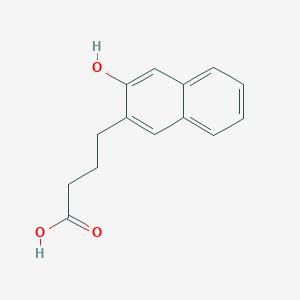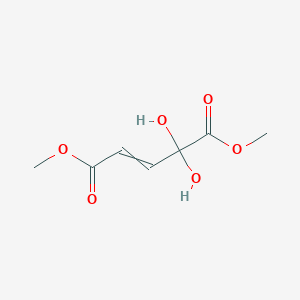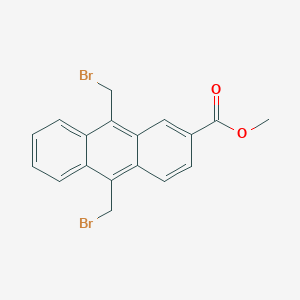![molecular formula C32H42O B14257120 1-Butyl-4-{4-[4-(dodecyloxy)phenyl]buta-1,3-diyn-1-yl}benzene CAS No. 185451-81-4](/img/structure/B14257120.png)
1-Butyl-4-{4-[4-(dodecyloxy)phenyl]buta-1,3-diyn-1-yl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-4-{4-[4-(dodecyloxy)phenyl]buta-1,3-diyn-1-yl}benzene is a complex organic compound characterized by its unique structure, which includes a butyl group, a dodecyloxyphenyl group, and a buta-1,3-diyn-1-yl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-4-{4-[4-(dodecyloxy)phenyl]buta-1,3-diyn-1-yl}benzene typically involves the coupling of appropriate precursors through oxidative acetylene coupling. The process begins with the preparation of the dodecyloxyphenyl acetylene and butyl acetylene derivatives. These intermediates are then subjected to oxidative coupling using reagents such as copper(I) chloride and palladium(II) acetate under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Butyl-4-{4-[4-(dodecyloxy)phenyl]buta-1,3-diyn-1-yl}benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to different structural analogs.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alkenes or alkanes.
Applications De Recherche Scientifique
1-Butyl-4-{4-[4-(dodecyloxy)phenyl]buta-1,3-diyn-1-yl}benzene has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Biological Studies: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Industrial Applications: Utilized in the synthesis of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1-Butyl-4-{4-[4-(dodecyloxy)phenyl]buta-1,3-diyn-1-yl}benzene involves its interaction with molecular targets through its conjugated system. The compound can participate in π-π interactions, hydrogen bonding, and van der Waals forces, influencing the behavior of materials and biological systems. The pathways involved may include electron transfer processes and the modulation of electronic properties in materials applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(phenylbuta-1,3-diyn-1-yl)benzene: Similar structure but lacks the butyl and dodecyloxy groups.
1,4-Bis(tert-butyl-diphenyl-silyl)buta-1,3-diyn-yl]benzene: Contains tert-butyl-diphenyl-silyl groups instead of butyl and dodecyloxy groups.
Uniqueness
1-Butyl-4-{4-[4-(dodecyloxy)phenyl]buta-1,3-diyn-1-yl}benzene is unique due to its specific combination of functional groups, which impart distinct electronic and steric properties. This uniqueness makes it valuable for specialized applications in materials science and organic electronics.
Propriétés
Numéro CAS |
185451-81-4 |
|---|---|
Formule moléculaire |
C32H42O |
Poids moléculaire |
442.7 g/mol |
Nom IUPAC |
1-butyl-4-[4-(4-dodecoxyphenyl)buta-1,3-diynyl]benzene |
InChI |
InChI=1S/C32H42O/c1-3-5-7-8-9-10-11-12-13-16-28-33-32-26-24-31(25-27-32)19-15-14-18-30-22-20-29(21-23-30)17-6-4-2/h20-27H,3-13,16-17,28H2,1-2H3 |
Clé InChI |
VSJWXJJYSXAAMC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=CC=C(C=C1)C#CC#CC2=CC=C(C=C2)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-, (3S)-](/img/structure/B14257060.png)


![Benzene, 1,1'-[oxybis(2-methyl-2,1-ethanediyl)]bis-](/img/structure/B14257085.png)






![Benzene, 1-(trifluoromethyl)-3-[1-[4-(trifluoromethyl)phenyl]ethenyl]-](/img/structure/B14257126.png)
